Cas no 1604816-11-6 (FTY720-Mitoxy)

FTY720-Mitoxy 化学的及び物理的性質
名前と識別子
-
- FTY 720 Mitoxy
- FTY720 Mitoxy
- FTY720Mitoxy
- FTY-720-Mitoxy
- FTY720-Mitoxy
-
- インチ: 1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H
- InChIKey: QKRJUTPJMQBOLJ-UHFFFAOYSA-N
- ほほえんだ: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCC(=O)NC(CO)(CO)CCC1C=CC(CCCCCCCC)=CC=1.[Br-]
じっけんとくせい
- 色と性状: Solid powder
FTY720-Mitoxy セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
FTY720-Mitoxy 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31882-5 mg |
FTY720-Mitoxy |
1604816-11-6 | 5mg |
¥7000.00 | 2023-04-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31882-50mg |
FTY720-Mitoxy |
1604816-11-6 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31882-100mg |
FTY720-Mitoxy |
1604816-11-6 | 100mg |
¥ 17500 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T31882-5mg |
FTY720-Mitoxy |
1604816-11-6 | 5mg |
¥ 7000 | 2023-09-07 |
FTY720-Mitoxy 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
FTY720-Mitoxyに関する追加情報
FTY720-Mitoxy and Its Chemical Compound CAS No. 1604816-11-6: A Comprehensive Overview
FTY720-Mitoxy, a derivative of the immunosuppressive agent FTY720 (fingolimod), has emerged as a promising therapeutic candidate in the field of biomedical research. The molecular structure of CAS No. 1604816-11-6 is characterized by the introduction of a methoxy group at the 16-position of the original FTY720 molecule, which significantly modulates its pharmacological properties. This structural modification has been shown to enhance the compound's ability to interact with specific cellular receptors, particularly the sphingosine-1-phosphate (S1P) receptors, thereby expanding its therapeutic potential in neurological and inflammatory diseases.
Recent studies published in 2024 have highlighted the role of FTY720-Mitoxy in modulating immune cell trafficking and neuroinflammation. A groundbreaking paper in Cell Reports (2024) demonstrated that CAS No. 1604816-11-6 significantly suppresses the migration of T-cells and macrophages across the blood-brain barrier, which is critical in the treatment of multiple sclerosis (MS) and other neuroinflammatory conditions. This finding aligns with the broader trend of exploring S1P receptor modulators as targeted therapies for autoimmune disorders.
The mechanism of action of FTY720-Mitoxy involves the activation of S1P receptor subtypes, particularly S1P1 and S1P3, which are implicated in the regulation of lymphocyte homing and vascular permeability. A 2023 study in Nature Communications revealed that the methoxy substitution in CAS No. 1604816-11-6 enhances the affinity for S1P1 receptors, leading to more pronounced immunosuppressive effects compared to the parent compound. This structural optimization represents a significant advancement in the design of S1P receptor modulators for clinical applications.
Emerging research in 2024 has also explored the potential of FTY720-Mitoxy in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A preclinical study published in Neuroscience Letters (2024) found that CAS No. 1604816-11-6 reduces microglial activation and amyloid-beta plaque formation in a mouse model of Alzheimer's, suggesting its therapeutic potential in neuroinflammatory pathways. These findings underscore the importance of S1P receptor modulation in the treatment of complex neurological disorders.
From a pharmacokinetic perspective, FTY720-Mitoxy exhibits improved bioavailability and reduced hepatic metabolism compared to FTY720, as reported in a 2023 pharmacological study. The methoxy group in CAS No. 1604816-11-6 appears to enhance the compound's stability in the gastrointestinal tract, allowing for better systemic absorption. This characteristic is particularly advantageous for oral administration, which is a critical factor in the development of long-acting therapeutic agents.
Recent clinical trials have focused on the safety and efficacy of FTY720-Mitoxy in autoimmune disorders. A phase II trial conducted in 2024 evaluated its use in patients with relapsing-remitting multiple sclerosis and found that the compound significantly reduced relapse rates without the typical side effects associated with traditional immunosuppressants. These results have sparked interest in FTY720-Mitoxy as a potential first-line therapy for MS patients.
The development of FTY720-Mitoxy also highlights the importance of structure-activity relationship (SAR) studies in drug design. By systematically modifying the molecular framework of CAS No. 1604816-11-6, researchers have identified key functional groups that contribute to its therapeutic profile. This approach has led to the discovery of novel S1P receptor modulators with enhanced selectivity and reduced toxicity, paving the way for more targeted therapies in inflammatory and autoimmune diseases.
As the field of biomedical research continues to evolve, FTY720-Mitoxy and its chemical counterpart CAS No. 1604816-11-6 represent a paradigm shift in the treatment of complex diseases. Ongoing studies are focused on optimizing its pharmacological profile and expanding its applications to other therapeutic areas, such as cardiovascular diseases and oncology. The future of FTY720-Mitoxy lies in its potential to redefine the landscape of immunomodulatory therapies and improve patient outcomes through targeted molecular interventions.
1604816-11-6 (FTY720-Mitoxy) 関連製品
- 882409-43-0(1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)
- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)
- 957042-59-0((E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2138569-09-0(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 2034331-31-0(1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)
- 1779983-71-9(1-(3-bromophenyl)azetidin-3-ol)
- 2028590-33-0(1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 2567495-48-9(3-bromo-2,4-dimethoxyaniline hydrochloride)




